

In Vitro Efficacy of GR83895 Peptide: A Technical Guide

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Compound of Interest

Compound Name: GR83895

Cat. No.: B15586731

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This technical guide provides a comprehensive overview of the in vitro studies conducted on **GR83895**, a cyclic peptide based on the Arg-Gly-Asp (RGD) sequence. **GR83895** has been identified as a potent antagonist of the fibrinogen receptor, Glycoprotein IIb/IIIa (GP IIb/IIIa), also known as integrin $\alpha\text{IIb}\beta 3$. This receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.

Quantitative Analysis of In Vitro Activity

The in vitro potency of **GR83895** has been evaluated in several key functional assays. The following tables summarize the quantitative data, providing a clear comparison with other relevant peptides.

Table 1: Inhibition of ADP-Induced Platelet Aggregation in Human Gel-Filtered Platelets (GFP)

Compound	IC50 (μM)
GR83895	0.9[1][2]
GRGDS (linear peptide)	25[1]
Echistatin	0.05[1]

Table 2: Inhibition of ADP-Induced 125I-Fibrinogen Binding to Human Gel-Filtered Platelets (GFP)

Compound	IC50 (μM)
GR83895	1.4 ^[1]
GRGDS (linear peptide)	25 ^[1]
Echistatin	0.05 ^[1]

Table 3: Inhibition of Platelet Aggregation in Human Whole Blood

Data for GR91669, a structurally related fibrinogen receptor antagonist, is provided for context.

Compound	Agonist	IC50 (nM)
GR91669	ADP	700
GR91669	U46619	700

Table 4: Specificity of Action - Cell Detachment Assay

Compound	Effect on Cell Detachment
GR83895	Caused detachment only at concentrations 100-fold greater than those required to inhibit platelet aggregation ^[1]
GRGDS	Caused cell detachment at concentrations similar to those inhibiting aggregation ^[1]
Echistatin	Caused cell detachment at concentrations similar to those inhibiting aggregation ^[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard laboratory practices for these assays.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

Materials:

- Freshly drawn human blood anticoagulated with sodium citrate.
- Agonists: Adenosine diphosphate (ADP), U46619 (thromboxane A2 mimetic).
- Platelet-rich plasma (PRP), gel-filtered platelets (GFP), or whole blood.
- Lumi-aggregometer.
- **GR83895** and control peptides.

Procedure:

- Preparation of Platelets:
 - Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.
 - Gel-Filtered Platelets (GFP): Pass PRP through a Sepharose 2B column to separate platelets from plasma proteins.
- Assay Performance:
 - Adjust the platelet count of the PRP or GFP to a standardized concentration (e.g., 2.5×10^8 platelets/mL).
 - Pre-warm the platelet suspension to 37°C.
 - Add the test compound (**GR83895** or control) at various concentrations to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
 - Add the agonist (e.g., 10 μ M ADP) to induce aggregation.

- Monitor the change in light transmission using a lumi-aggregometer for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to a vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fibrinogen Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of radiolabeled fibrinogen to its receptor on activated platelets.

Materials:

- Gel-filtered human platelets (GFP).
- ¹²⁵I-labeled human fibrinogen.
- Agonist: ADP.
- **GR83895** and control peptides.
- Bovine serum albumin (BSA).
- Scintillation counter.

Procedure:

- Platelet Preparation: Prepare GFP as described in the platelet aggregation assay protocol.
- Assay Performance:
 - In a reaction tube, combine the GFP suspension, ¹²⁵I-fibrinogen, and the test compound (**GR83895** or control) at various concentrations.

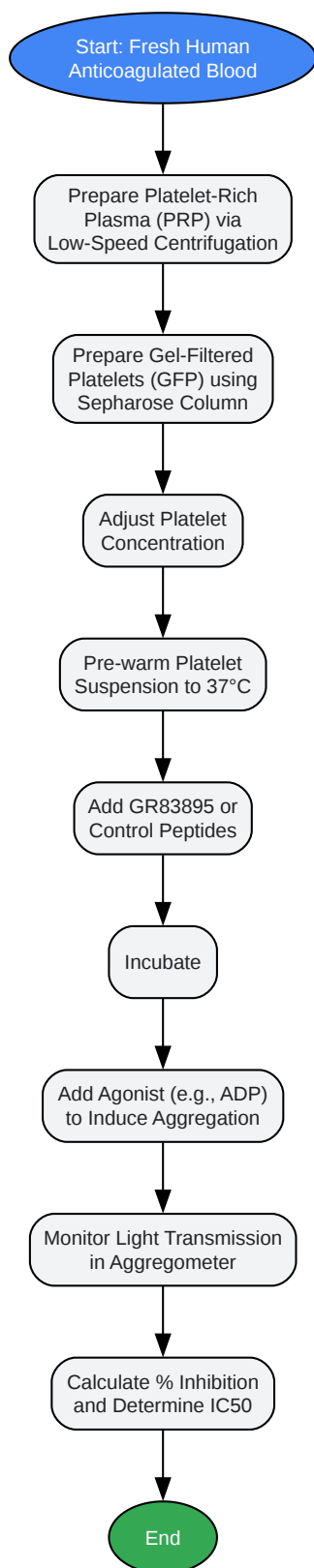
- Initiate the binding reaction by adding the agonist (e.g., 10 μ M ADP).
- Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).
- Separate the platelets with bound fibrinogen from the unbound fibrinogen by centrifugation through a dense BSA cushion.
- Measure the radioactivity in the platelet pellet using a gamma counter.
- Data Analysis:
 - Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen).
 - Calculate the percentage of inhibition of specific fibrinogen binding for each concentration of the test compound.
 - Determine the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of GR83895 Action

Caption: Mechanism of **GR83895** inhibition of platelet aggregation.

Experimental Workflow for In Vitro Platelet Aggregation Assay



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Caption: Workflow of the in vitro platelet aggregation assay.

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References

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